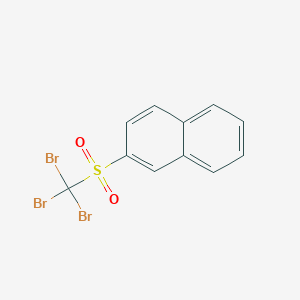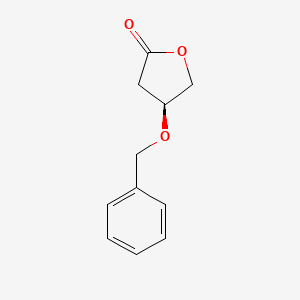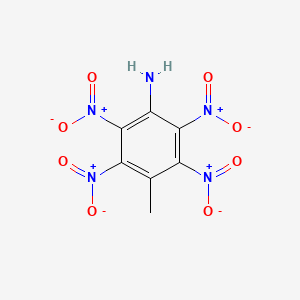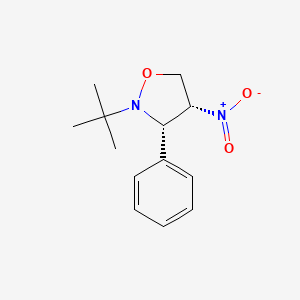![molecular formula C14H6Cl4F2N2O2 B14424396 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide CAS No. 83121-22-6](/img/structure/B14424396.png)
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro and tetrachlorophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 2,3,4,5-tetrachloroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The difluoro and tetrachlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A precursor in the synthesis of various fluorinated compounds.
2,3,4,5-Tetrachloroaniline: Used in the synthesis of chlorinated aromatic compounds.
2,6-Difluorobenzamide: Shares a similar benzamide core but lacks the tetrachlorophenyl group
Uniqueness
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide is unique due to its combination of difluoro and tetrachlorophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
83121-22-6 |
|---|---|
Molecular Formula |
C14H6Cl4F2N2O2 |
Molecular Weight |
414.0 g/mol |
IUPAC Name |
2,6-difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H6Cl4F2N2O2/c15-5-4-8(11(17)12(18)10(5)16)21-14(24)22-13(23)9-6(19)2-1-3-7(9)20/h1-4H,(H2,21,22,23,24) |
InChI Key |
JNBDIGKCSQUJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)




![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)

![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)




